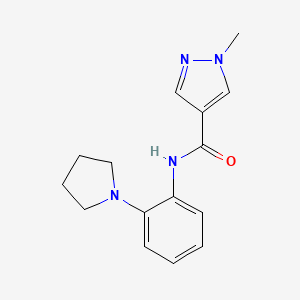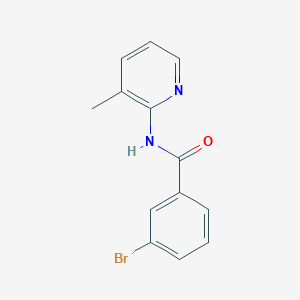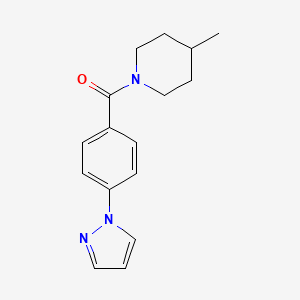
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide, also known as JNJ-42041935, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is a G protein-coupled receptor that regulates the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of these neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce motor symptoms in animal models of Parkinson's disease. These effects are thought to be mediated by the increased release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for proper brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide is its selectivity for the H3 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, such as the animal model used, the dosage administered, and the route of administration. Additionally, the safety and toxicity of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide need to be further investigated before it can be considered for clinical use.
Zukünftige Richtungen
There are several future directions for the research on 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Additionally, the development of more selective and potent H3 receptor antagonists may provide new insights into the treatment of neurological disorders.
Synthesemethoden
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-bromo-1-(4-methylphenyl)ethanone with 1-pyrrolidinecarboxylic acid, followed by the reaction with hydrazine hydrate and 1-methyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to act as a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, leading to improved cognitive function and reduced symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-11-12(10-16-18)15(20)17-13-6-2-3-7-14(13)19-8-4-5-9-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQWHSIFRVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)

![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)

![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)